Home > Products > Screening Compounds P114636 > N-(4-isopropoxybenzyl)methanesulfonamide
N-(4-isopropoxybenzyl)methanesulfonamide -

N-(4-isopropoxybenzyl)methanesulfonamide

Catalog Number: EVT-5081590
CAS Number:
Molecular Formula: C11H17NO3S
Molecular Weight: 243.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-(4-Acetyl-2,6-difluorophenyl)methanesulfonamide

    • Compound Description: This compound, abbreviated as INT-1, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Studies highlight a novel method for its preparation using a nitrile solvent, leading to a high yield without the need for metal catalysts [, ].

    N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

    • Compound Description: RG7109 exhibits potent inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the virus's lifecycle. It represents a significant advancement in the development of direct-acting antiviral agents for treating HCV [].

    N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

    • Compound Description: The crystal structure of this compound reveals a nitro group slightly twisted from the benzene ring plane. Intramolecular hydrogen bonds contribute to the molecule's geometry [].

    N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    • Compound Description: The crystal structure of this compound shows specific dihedral angles between the oxadiazole ring and the phenyl and chlorobenzene rings. The presence of a short intramolecular C–H⋯O contact forming an S(6) ring is also notable [].

    N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

    • Compound Description: Also known as 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, this molecule exhibits non-crystallographic twofold symmetry. The crystal structure is stabilized by C—H⋯O contacts, forming supramolecular chains [].

    N‐(4‐Nitrophenyl)methanesulfonamide

    • Compound Description: This compound (4NPMSA) shares structural similarities with N-phenylmethanesulfonamide (PMSA), with the addition of a nitro group at the para position. This substitution does not alter the space group, unlike meta substitution. The amide H atom in 4NPMSA is available for interactions with receptor molecules, suggesting potential biological activity [].

    N‐(4‐Fluorophenyl)methanesulfonamide

    • Compound Description: This compound (4FPMSA) closely resembles N-phenylmethanesulfonamide (PMSA) and other alkyl sulfonanilides in its structure. The presence of a fluorine atom at the para position of the benzene ring does not affect the space group. Like other alkyl sulfonanilides, the amide hydrogen in 4FPMSA is available for interaction with receptor molecules, suggesting potential biological activity [].

    N-(4-Bromo­phen­yl)methane­sulfonamide

    • Compound Description: Structurally similar to other alkyl sulfonanilides, this compound forms zigzag chains in its crystal structure due to N—H⋯O hydrogen bonds [].

    N-methyl-N-(4-nitro-2-phenoxy­phenyl)­methanesulfon­amide (FJ6)

    • Compound Description: This compound, FJ6, is an analog of nimesulide, a selective cyclooxygenase-2 inhibitor. Its structural characterization helps understand its lack of activity toward cyclooxygenase-2 [].

    N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

    • Compound Description: Nimesulide is a nonsteroidal anti-inflammatory drug with analgesic and antipyretic properties. Its poor water solubility presents challenges in drug formulation, leading to research on improving its solubility and bioavailability through complexation with various excipients [, ].

    N-(4-Arylamidophenyl) methanesulfonamide derivatives

    • Compound Description: These derivatives have shown significant anti-inflammatory activity in mice models, particularly in reducing xylene-induced ear edema [].

    N-(4-Chlorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide

    • Compound Description: This compound is a precursor to biologically active substituted quinolines. Its structure is similar to N-phenylmethanesulfonamide and its derivatives [].

    N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide

    • Compound Description: A novel method for synthesizing this compound has been described, focusing on improving yield and simplifying the process for potential large-scale production [].

    N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

    • Compound Description: Analysis of its crystal structure reveals that molecules are joined together by C—H—O hydrogen bonds, forming a three-dimensional network [].

    N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro- 9,10-ethanoanthracene-11,12-dicarboximide

    • Compound Description: This compound is synthesized by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide and 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid. It has been characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry [].

    3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

    • Compound Description: ICA-105574 acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. This channel influences cardiac action potential duration, and ICA-105574's primary mechanism involves removing hERG channel inactivation [].

    N‐(4‐Amino‐2‐methoxy­phenyl)­acet­amide

    • Compound Description: This compound is an intermediate in the synthesis of N-(4-amino-3-methoxy­phenyl)­methanesulfon­amide, a key component of the anticancer drug Amsacrine [].
    • Compound Description: These compounds are potential genotoxic impurities found in sumatriptan succinate drug substances. A sensitive LC-MS method has been developed for their quantification [].
  • 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    • Compound Description: This compound is a dual c-Met/Ron kinase inhibitor with a high affinity for the activated state of c-Met. It has shown promising antitumor activity in preclinical studies [].

    1-Diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide

    • Compound Description: This compound is a novel diazo reagent used in the synthesis of azole-based primary sulfonamides. These sulfonamides are potential inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes [].
    • Compound Description: Ibutilide fumarate, marketed under the brand name Corvert, is a class III antiarrhythmic agent used to convert atrial fibrillation or atrial flutter to normal sinus rhythm. It works by prolonging the action potential duration in cardiac cells. 2E exhibits Class III antiarrhythmic activity by selectively prolonging the effective refractory period of papillary muscle in an in vitro rabbit heart tissue preparation [].
  • N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide (Lu AA33810)

    • Compound Description: Lu AA33810 acts as a selective antagonist of the neuropeptide Y Y5 receptor. It has demonstrated anxiolytic and antidepressant-like effects in rodent models, suggesting its therapeutic potential for treating stress-related disorders [].

    N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives and 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide

    • Compound Description: These compounds, along with their corresponding Cp*IrIIICl complexes, have been explored as precatalysts for the transfer hydrogenation of various ketones in organic synthesis [].

    N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide

    • Compound Description: This compound is an alpha(1A)-adrenoceptor agonist. Studies have focused on its structure-activity relationships and potential for treating urinary incontinence with reduced cardiovascular side effects compared to non-selective alpha(1)-agonists [].

    (1,2-Benzisoxazol-3-yl)methanesulfonamide

    • Compound Description: This compound shows potential as a novel antiepileptic drug. Its structure features intermolecular hydrogen bonds between the sulfonamide nitrogen and the benzisoxazole ring nitrogen, as well as with the sulfonamide oxygen [, ].

    N-3-Pyridinyl-methanesulfonamide (PMSA)

    • Compound Description: PMSA, a simple aromatic sulfonamide, serves as a ligand in the formation of platinum(II) complexes. Its crystal structure reveals two non-equivalent molecules with distinct conformations, stabilized by hydrogen bonds [].

    N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide amide and carbamate derivatives

    • Compound Description: These compounds are a class of immune modulators that can induce cytokine biosynthesis. Research suggests their potential in treating various diseases, including viral infections and cancers [].
    • Compound Description: A new synthetic method has been developed for this compound, improving its stability and drug release kinetics compared to previous methods [].
  • N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide

    • Compound Description: Derivatives of this compound, specifically N-[4-[4-(ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide (E)-2-butenedioate (ibutilide fumarate), exhibit Class III antiarrhythmic activity [].

Properties

Product Name

N-(4-isopropoxybenzyl)methanesulfonamide

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]methanesulfonamide

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

InChI

InChI=1S/C11H17NO3S/c1-9(2)15-11-6-4-10(5-7-11)8-12-16(3,13)14/h4-7,9,12H,8H2,1-3H3

InChI Key

XAZYDUNGRGBEQX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CNS(=O)(=O)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.